1,10-Phenanthroline-2-carboxylic acid
Overview
Description
1,10-Phenanthroline-2-carboxylic acid: is an organic compound with the molecular formula C13H8N2O2 . It consists of a 1,10-phenanthroline ring system substituted with a carboxylic acid group at the 2-position. This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions .
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline-2-carboxylic acid can form complexes with metal ions, which are often used in the study of coordination chemistry and the preparation of paraffin wax reagents
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with bromine to form 2-bromo-1,10-phenanthroline, which is then subjected to palladium-catalyzed alkoxycarbonylation to yield the desired carboxylic acid . Another method involves the reaction of 1,10-phenanthroline with bromoacetic acid under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
1,10-Phenanthroline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-phenanthroline-2-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions, depending on the metal ion and the reaction conditions . The compound’s ability to form such complexes makes it valuable in both research and industrial applications .
Comparison with Similar Compounds
1,10-Phenanthroline: Lacks the carboxylic acid group, making it less versatile in forming certain complexes.
2,9-Dicarboxy-1,10-phenanthroline: Contains two carboxylic acid groups, offering different coordination properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic characteristics.
Uniqueness: 1,10-Phenanthroline-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its ability to form stable complexes with a variety of metal ions. This functional group also allows for further chemical modifications, making it a versatile ligand in coordination chemistry .
Properties
IUPAC Name |
1,10-phenanthroline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAHTDBOMUECCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172303 | |
Record name | 1,10-Phenanthroline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-17-4 | |
Record name | 1,10-Phenanthroline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1891-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,10-Phenanthroline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-PHENANTHROLINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N269GEQ2TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,10-Phenanthroline-2-carboxylic acid interact with metal ions and what are the structural implications?
A: this compound (Hphenca) acts as a bidentate ligand, coordinating to metal ions through both the nitrogen atoms of the phenanthroline moiety and the carboxylate group. This often results in the formation of stable chelate complexes. [] For instance, Hphenca reacts with manganese (II) to form [Mn(phenca)2]·(H2O)2, a complex where two phenca ligands coordinate to a single manganese ion. [] The structural diversity of these complexes is further influenced by the coordination geometry preferred by the metal ion and the potential for intermolecular interactions such as hydrogen bonding and π-π stacking. []
- Reference: [] Synthesis, Structures and Properties of Cu(II) and Mn(II) Complexes with this compound and 2,2’-Bipyridine Ligands: https://www.semanticscholar.org/paper/ecffee8c6de1c6dac3b909b6eb2bec7993ce21f3
Q2: What are the applications of metal complexes containing this compound?
A: Metal complexes incorporating this compound are being explored for various applications. For example, these complexes have shown potential in ion exchange processes. [] This is attributed to the presence of charged species and the ability of the complexes to accommodate guest molecules within their structures. Further research is ongoing to explore their potential in areas like catalysis and material science.
- Reference: [] Synthesis, Structures and Properties of Cu(II) and Mn(II) Complexes with this compound and 2,2’-Bipyridine Ligands: https://www.semanticscholar.org/paper/ecffee8c6dac3b909b6eb2bec7993ce21f3
Q3: Are there any known examples of this compound being used to synthesize complexes with metals other than copper and manganese?
A: Yes, besides copper and manganese, this compound has been successfully used to synthesize complexes with cadmium. [] This demonstrates its versatility as a ligand for different metal centers, opening possibilities for diverse structural motifs and potential applications.
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